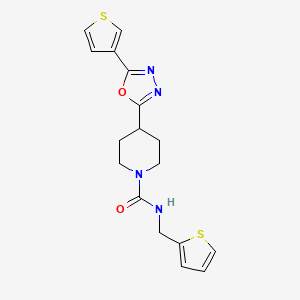

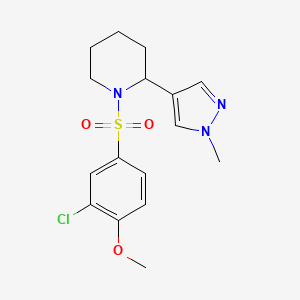

![molecular formula C18H12BrN3O2S B2575269 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 896678-48-1](/img/structure/B2575269.png)

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Central Nervous System (CNS) Drug Synthesis

Research indicates that heterocyclic compounds containing nitrogen (N), sulphur (S), and oxygen (O) have significant potential in the synthesis of drugs targeting the CNS. These compounds, including furan derivatives, have been explored for their effects ranging from depression to convulsion control, highlighting the importance of functional chemical groups in developing novel CNS-acting drugs (Saganuwan, 2017).

Organic Synthesis and Chemical Reactions

Arylmethylidenefuranones and their reactions with various nucleophiles demonstrate the structural versatility of furan derivatives, allowing the synthesis of a wide range of compounds. This includes amides, benzofurans, and pyridazinones, among others, showcasing the importance of furan derivatives in organic synthesis and the development of new chemical entities (Kamneva et al., 2018).

Optoelectronic Materials

Furan and thiazole derivatives have been identified as key components in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, underscoring the role of such heterocycles in advanced material science (Lipunova et al., 2018).

Biological and Medicinal Applications

Pyrimidine derivatives, related to the chemical structure of interest, have been widely used in the design of optical sensors and have significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, as well as for exploring new therapeutic avenues (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

It’s known that thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

It’s worth mentioning that some representatives of the thiazolo[4,5-b]pyridines class have been reported as histamine h3 receptor antagonists . This suggests that they may interact with these receptors, leading to changes in cellular signaling and function.

Biochemical Pathways

Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities.

Result of Action

The broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines suggests that this compound may have multiple effects at the molecular and cellular level.

properties

IUPAC Name |

5-bromo-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2S/c1-10-9-11(17-22-13-3-2-8-20-18(13)25-17)4-5-12(10)21-16(23)14-6-7-15(19)24-14/h2-9H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLPBVNZARDCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

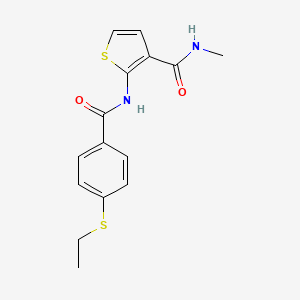

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2575187.png)

![N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2575190.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575191.png)

![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)

![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2575199.png)

![N-(benzo[d]thiazol-5-yl)-2,4-dichlorobenzamide](/img/structure/B2575200.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2575202.png)

![3-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)